Cas no 2937-54-4 (2-Aminoethanethiosulfonic S-Acid)
2-Aminoethanethiosulfonic S-Acid Chemical and Physical Properties
Names and Identifiers
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- Ethanesulfonothioicacid, 2-amino-
- 2-AMINOETHANETHIOSULFONIC S-ACID
- 2-Amino-aethanthiosulfonsaeure
- 2-Aminoethanesulfonothioic acid
- 2-amino-ethanethiosulfonic acid
- Ethanesulfonothioic acid,2-amino
- thiotaurine
- 2-Aminoethanethiosulfonic S-Acid
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- MDL: MFCD03428074
- Inchi: 1S/C2H7NO2S2/c3-1-2-7(4,5)6/h1-3H2,(H,4,5,6)
- InChI Key: SHWIJIJNPFXOFS-UHFFFAOYSA-N
- SMILES: NCCS(=O)(=O)S
Computed Properties
- Exact Mass: 140.99200
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 7
- Rotatable Bond Count: 2
- Complexity: 137
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: nothing
- XLogP3: -0.1
Experimental Properties
- Color/Form: Not available
- PSA: 93.35000
- LogP: 0.89460
- Solubility: Not available
2-Aminoethanethiosulfonic S-Acid Customs Data
- HS CODE:2930909090
- Customs Data:
China Customs Code:
2930909090Overview:
2930909090. Other organic sulfur compounds. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to
Summary:
2930909090. other organo-sulphur compounds. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
2-Aminoethanethiosulfonic S-Acid Pricemore >>
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| Enamine | EN300-261803-1g |
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| Enamine | EN300-261803-5g |
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2-Aminoethanethiosulfonic S-Acid Related Literature
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Anjeeta Rani,Pannuru Venkatesu Phys. Chem. Chem. Phys. 2018 20 20315
Additional information on 2-Aminoethanethiosulfonic S-Acid
Introduction to 2-Aminoethanethiosulfonic S-Acid (CAS No. 2937-54-4)
2-Aminoethanethiosulfonic S-Acid, with the chemical formula C₂H₅NO₃S, is a versatile compound that has garnered significant attention in the field of chemical biology and pharmaceutical research. This compound, identified by its CAS number 2937-54-4, is recognized for its unique structural properties and potential applications in drug development, enzyme inhibition, and synthetic chemistry. The presence of both amino and thiosulfonic acid functional groups makes it a valuable intermediate in the synthesis of more complex molecules, particularly in the creation of bioactive peptides and sulfonamide derivatives.
The structure of 2-Aminoethanethiosulfonic S-Acid features a thiazolidine-like framework, which is inherently stable and allows for diverse chemical modifications. This stability, coupled with its ability to participate in hydrogen bonding and coordinate with metal ions, makes it an attractive candidate for various biochemical applications. Recent studies have highlighted its role in the development of novel therapeutic agents, particularly those targeting inflammatory and metabolic disorders.
In the realm of pharmaceutical research, 2-Aminoethanethiosulfonic S-Acid has been explored as a precursor for sulfonamide-based drugs. Sulfonamides are a class of heterocyclic compounds that have long been utilized in medicine due to their broad spectrum of biological activity. The compound’s ability to serve as a scaffold for sulfonamide derivatives has opened up new avenues for drug discovery. For instance, modifications at the sulfur and nitrogen atoms can lead to compounds with enhanced binding affinity to biological targets such as enzymes and receptors.
One of the most compelling aspects of 2-Aminoethanethiosulfonic S-Acid is its potential in enzyme inhibition studies. Enzymes are critical biological catalysts that mediate a wide range of metabolic processes. By designing molecules that specifically inhibit certain enzymes, researchers can develop treatments for various diseases. The thiosulfonic acid moiety in 2-Aminoethanethiosulfonic S-Acid provides a unique chemical handle that can be exploited to modulate enzyme activity. This has led to investigations into its use as an inhibitor for enzymes involved in inflammation and oxidative stress, areas where uncontrolled activity can contribute to chronic diseases.
Recent advancements in synthetic chemistry have also demonstrated the utility of 2-Aminoethanethiosulfonic S-Acid in constructing complex organic molecules. The compound’s reactivity allows it to participate in various coupling reactions, such as those involving palladium-catalyzed cross-coupling reactions. These reactions are pivotal in the synthesis of biaryl compounds, which are prevalent in many pharmaceuticals. By incorporating 2-Aminoethanethiosulfonic S-Acid into these reactions, chemists can access novel scaffolds with potential therapeutic benefits.
The applications of 2-Aminoethanethiosulfonic S-Acid extend beyond drug development into materials science and industrial chemistry. Its ability to form stable complexes with metals makes it useful in catalysis and as a chelating agent. For example, it has been investigated as a ligand in transition metal catalysis, where it can enhance reaction efficiency and selectivity. This dual functionality—both as a building block for biologically active molecules and as a catalyst enhancer—underscores the compound’s versatility.
In conclusion, 2-Aminoethanethiosulfonic S-Acid (CAS No. 2937-54-4) is a multifaceted compound with significant potential across multiple domains of chemistry and biology. Its unique structural features and reactivity make it an invaluable tool for researchers seeking to develop new therapeutic agents, understand enzyme mechanisms, and innovate in synthetic chemistry. As research continues to uncover new applications for this compound, its importance is likely to grow further, solidifying its place as a cornerstone in modern chemical biology.
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